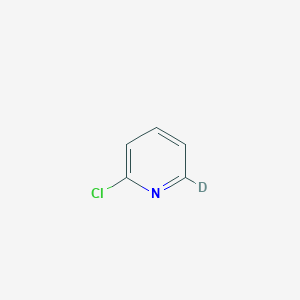

2-Chloropyridine-6-d

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN |

|---|---|

Molecular Weight |

114.55 g/mol |

IUPAC Name |

2-chloro-6-deuteriopyridine |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i4D |

InChI Key |

OKDGRDCXVWSXDC-QYKNYGDISA-N |

Isomeric SMILES |

[2H]C1=NC(=CC=C1)Cl |

Canonical SMILES |

C1=CC=NC(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloropyridine 6 D

Directed Lithiation and Subsequent Deuteration at the C-6 Position

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the context of 2-chloropyridine (B119429), the nitrogen atom within the pyridine (B92270) ring can direct an organolithium reagent to the adjacent C-6 position, facilitating deprotonation and subsequent deuteration.

Regioselectivity and Control in Organolithium Chemistry

The regioselectivity of lithiation on the pyridine ring is highly dependent on the organolithium reagent used and the reaction conditions. While the use of lithium diisopropylamide (LDA) typically results in exclusive ortho-metalation at the C-6 position of 2-chloropyridine, the reaction of 2-chloropyridine with alkyllithium reagents often leads to nucleophilic addition and loss of the chlorine atom. nih.gov The coordination of the lithium amide to the pyridine nitrogen is a crucial factor in directing the deprotonation to the adjacent C-H bond. researchgate.netresearchgate.net This pre-complexation enhances the acidity of the C-6 proton, enabling its abstraction by the amide base. researchgate.net

The choice of the organolithium reagent and solvent can significantly influence the outcome. For instance, the use of t-butyllithium (t-BuLi) in diethyl ether has been shown to promote exclusive regioselective metalation at the aromatic ortho position of 2-aryl-6-chloropyridine compounds, demonstrating the directing capability of the 2-chloropyridyl moiety. researchgate.net The structure of the organolithium reagent in solution, such as the formation of aggregates, can also play a role in determining the regioselectivity of the reaction. acs.org

Role of Superbases in C-H Activation and Deuterium (B1214612) Incorporation

Superbases, which are exceptionally strong bases, can be employed to enhance the efficiency of C-H activation. A combination of n-butyllithium (n-BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE), often referred to as a "superbase," has been shown to promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine. nih.govresearchgate.net This enhanced reactivity allows for the deprotonation of less acidic C-H bonds. Once the C-6 position is lithiated, the resulting organolithium intermediate can be quenched with a deuterium source, such as deuterium oxide (D₂O), to afford 2-Chloropyridine-6-d.

The use of superbases like sodium amide donor species, such as NaTMP·PMDETA (where TMP is 2,2,6,6-tetramethylpiperidide and PMDETA is N,N,N',N'',N''-pentamethyldiethylenetriamine), has also been reported for the catalytic hydrogen isotope exchange of arenes using deuterated benzene (B151609) (C₆D₆) as the deuterium source under mild conditions. researchgate.net While not specific to 2-chloropyridine, this highlights the potential of superbases in facilitating deuteration reactions.

Palladium-Catalyzed Hydrogen-Deuterium Exchange Approaches

Palladium-catalyzed reactions offer an alternative and often milder approach to selective C-H functionalization, including hydrogen-deuterium (H/D) exchange. These methods can exhibit high regioselectivity and functional group tolerance.

Heterogeneous Catalysis for Selective Deuteration

Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are widely used in various chemical transformations. In the context of deuteration, these catalysts can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, often D₂ gas or D₂O. For pyridine derivatives, the regioselectivity of Pd-catalyzed deuteration can be influenced by the presence of directing groups and the specific catalyst system employed. rsc.orgsnnu.edu.cn While general deuteration of pyridines can occur, achieving site-specificity at the C-6 position of 2-chloropyridine often requires careful optimization of the catalyst and reaction conditions. Research has shown that catalyst modification with alkali metals can influence the catalytic activity for the hydrodechlorination of chloropyridines, suggesting that catalyst design can play a crucial role in the selectivity of reactions involving these substrates. researchgate.net

Mechanistic Aspects of Pd-Catalyzed H/D Exchange

The mechanism of palladium-catalyzed H/D exchange typically involves the oxidative addition of a C-H bond to the palladium center, followed by reductive elimination after exchange with a deuterium source. rsc.org The regioselectivity is often governed by the formation of a stable palladacycle intermediate, where the palladium is coordinated to the pyridine nitrogen. rsc.org This coordination directs the C-H activation to the ortho position (C-6).

In some cases, a concerted metalation-deprotonation (CMD) mechanism is proposed, where the C-H bond cleavage and metal-carbon bond formation occur in a single step with the assistance of a base. rsc.orgmdpi.com The choice of ligands on the palladium catalyst can also influence the regioselectivity and efficiency of the H/D exchange. For instance, the use of secondary phosphine (B1218219) oxide as an internal base in a Pd-catalyzed system has been shown to direct deuteration to the α-position of pyridines. rsc.orgrsc.org

Advanced Synthetic Strategies for Site-Specific Deuteration

Beyond the classical approaches, advanced synthetic strategies are continuously being developed to achieve highly selective deuteration. These methods often employ novel catalyst systems or multi-step sequences to achieve the desired isotopic labeling.

For instance, the development of transient directing groups has enabled the use of otherwise weakly coordinating functional groups to direct C-H activation. uni-rostock.de While not yet specifically reported for the C-6 deuteration of 2-chloropyridine, this strategy holds promise for future applications. Furthermore, electrochemical methods are emerging as a sustainable and efficient way to achieve C-H deuteration of pyridine derivatives with high chemo- and regioselectivity. nih.gov These advanced methodologies offer new avenues for the precise and efficient synthesis of isotopically labeled compounds like this compound.

Adaptations of Halopyridine Functionalization for Deuterium Introduction

The synthesis of this compound can be effectively achieved by adapting established methods for the metallation of halopyridines. One prominent strategy involves the regioselective lithiation of 2-chloropyridine, followed by quenching the resulting organolithium intermediate with a deuterium source.

Directed Ortho-Metallation:

A key method for the synthesis of 2-chloro-6-deuteropyridine involves a directed ortho-metallation approach. Research has demonstrated a highly regioselective procedure using a combination of n-butyllithium (BuLi) and lithium N,N-dimethylaminoethoxide (LiDMAE) to deprotonate 2-chloropyridine specifically at the C-6 position. The pyridine nitrogen atom directs the lithiation to the adjacent C-6 position. The resulting 2-chloro-6-lithiopyridine intermediate is then trapped with a deuterium source, such as deuterium oxide (D₂O), to yield the desired product with high isotopic purity. researchgate.net

This process affords this compound with high regioselectivity, achieving greater than 95% deuterium substitution at the target position, as confirmed by ¹H NMR spectroscopy of the crude product. researchgate.net This demonstrates a successful adaptation of halopyridine functionalization, where the inherent directing group ability of the pyridine nitrogen is harnessed for precise deuterium introduction.

| Reagent/Condition | Purpose | Outcome | Reference |

| 2-Chloropyridine | Starting Material | - | researchgate.net |

| BuLi-LiDMAE | Lithiating Agent | Regioselective deprotonation at C-6 | researchgate.net |

| D₂O | Deuterium Source | Quenches the lithiated intermediate | researchgate.net |

| Product | This compound | >95% Deuterium Incorporation | researchgate.net |

Alternative Approaches via C-H Borylation/Deborylation:

Another adaptable method involves the iridium-catalyzed C-H borylation of a suitable halopyridine precursor, followed by a subsequent deborylation step to introduce deuterium. For instance, a related compound, 2,6-dichloropyridine (B45657), can undergo selective Ir-catalyzed borylation at the C-4 position. nih.gov While not a direct route to this compound, this methodology highlights the potential for functionalizing a C-H bond in the presence of C-Cl bonds. A potential adaptation for synthesizing this compound could involve the selective reductive dehalogenation of 2,6-dichloropyridine to 2-chloropyridine, followed by a selective C-6 borylation and subsequent deuterodeborylation. The success of such a route would depend on achieving high regioselectivity in the borylation step, directing the boryl group to the C-6 position instead of other available sites on the pyridine ring. nih.govrsc.org

Stereochemical Control in Deuterium Labeling Syntheses

While the synthesis of the aromatic compound this compound itself does not involve chiral centers, the principles of stereochemical control are highly relevant when considering the synthesis of its reduced derivatives, such as deuterated chloropiperidines, which are prevalent in medicinal chemistry. d-nb.info Methodologies developed for the stereoselective deuteration of pyridine derivatives can be applied to precursors of this compound to create complex, stereochemically defined deuterated molecules.

Stereochemical control is typically achieved during the reduction of the pyridine ring. By using a metal-complexed pyridinium (B92312) salt, the delivery of hydride (H⁻) or deuteride (B1239839) (D⁻) reagents, as well as the addition of protons (H⁺) or deuterons (D⁺), can be directed to a specific face of the ring.

Stepwise Reduction of Complexed Pyridinium Salts:

Research on tungsten-complexed pyridinium salts demonstrates a powerful method for achieving high stereoselectivity. The stepwise reduction allows for the controlled introduction of deuterium at specific positions and with specific stereochemistry. d-nb.info For example, a DHP (dihydropyridine) complex can be formed first, and subsequent protonation or deuteration can be controlled. Efforts to stereoselectively deuterate a DHP complex derived from a tungsten-complexed pyridine showed that D⁺ addition could be achieved, although with moderate selectivity in some cases (~20% deuterium incorporation at the C6 position). d-nb.info However, by modifying the substrate, such as by introducing a substituent at the C2 position, the stereoselectivity of D⁺ addition can be significantly enhanced, leading to almost exclusive syn-incorporation of deuterium relative to the metal. d-nb.info

This approach allows for the synthesis of a variety of tetrahydropyridine (B1245486) isotopomers and isotopologues with precise control over the location and stereochemistry of the deuterium atoms. d-nb.info

| Step | Reagents | Action | Stereochemical Outcome | Reference |

| 1. Complexation | Tungsten Carbonyl | Activates the pyridine ring | N/A | d-nb.info |

| 2. First Reduction | NaBH₄ or NaBD₄ | Forms a dihydropyridine (B1217469) (DHP) complex | Can introduce D at specific positions | d-nb.info |

| 3. Acid Addition | Triflic Acid or Deutero-TfOH | Protonates/deuterates the DHP complex | Can be highly stereoselective (syn or anti to metal) | d-nb.info |

| 4. Second Reduction | NaBH₄ or NaBD₄ | Forms a tetrahydropyridine (THP) complex | Introduces H or D with defined stereochemistry | d-nb.info |

| 5. Decomplexation | - | Releases the free deuterated piperidine | Final product with controlled stereocenters | d-nb.info |

This level of control is crucial for applications where the stereochemical orientation of deuterium can influence a molecule's biological activity or metabolic fate.

Mechanistic Investigations Utilizing 2 Chloropyridine 6 D

Primary Kinetic Isotope Effect Studies at the C-6 Position

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgyoutube.commsudenver.edu The magnitude of the PKIE, typically expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), provides valuable information about the transition state of the C-H/C-D bond cleavage. wikipedia.orgprinceton.eduumn.edu

Elucidation of Rate-Determining Steps in Substitution Reactions

In substitution reactions involving the C-6 position of 2-chloropyridine (B119429), the presence of a significant primary kinetic isotope effect (kH/kD > 1) upon substitution of hydrogen with deuterium (B1214612) (to form 2-Chloropyridine-6-d) is a strong indicator that the C-H bond cleavage is part of the rate-determining step. umn.eduacs.org For instance, in a hypothetical nucleophilic aromatic substitution reaction where a nucleophile attacks the C-6 position, a large kH/kD value would suggest a mechanism where the proton is abstracted in the slowest step of the reaction.

Conversely, the absence of a significant PKIE (kH/kD ≈ 1) would imply that the C-H bond cleavage occurs in a fast step either before or after the rate-determining step. youtube.com This has been observed in various reactions, such as the nitration of benzene (B151609), where the C-H bond is not broken in the rate-determining step. msudenver.edu

Impact on C-H/C-D Bond Cleavage Processes

The theoretical maximum for a primary KIE involving the cleavage of a C-H versus a C-D bond is around 7 at room temperature, arising from the difference in zero-point energies of the C-H and C-D vibrational modes. princeton.eduumn.edu A C-H bond has a higher zero-point energy than a C-D bond, meaning less energy is required to break the C-H bond, leading to a faster reaction rate. princeton.edulibretexts.org

Experimental kH/kD values can be influenced by the linearity of the transition state. A linear transfer of a proton typically results in a larger KIE compared to a non-linear transfer. princeton.edu The magnitude of the observed KIE can therefore provide insights into the geometry of the transition state. princeton.eduumn.edu For example, a study on the elimination reaction of an alkyl bromide showed a kH/kD of 6.7, consistent with a rate-determining E2 mechanism involving C-H bond cleavage. princeton.edu

Secondary Kinetic Isotope Effect Analysis

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgumn.edu These effects are generally smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.orgumn.edu

Remote Isotopic Perturbations on Reaction Rates

A deuterium atom at the C-6 position of 2-chloropyridine can influence the reaction rate at a different site in the molecule. This remote isotopic perturbation can be due to changes in hyperconjugation or steric effects that alter the stability of the transition state. wikipedia.orgumn.eduepfl.ch For example, in reactions where a negative charge develops in the pyridine (B92270) ring during the transition state, the electron-donating effect of a C-D bond (which is slightly weaker than a C-H bond) could have a small but measurable effect on the reaction rate.

Conformational and Steric Influences on Reactivity

The substitution of a hydrogen atom with a deuterium atom can lead to subtle changes in bond lengths and angles, which can have steric consequences. A C-D bond is slightly shorter than a C-H bond, which can relieve steric strain in a crowded transition state, leading to a small inverse KIE (kH/kD < 1). libretexts.orgresearchgate.net Conversely, if the transition state is less sterically hindered than the ground state, a normal KIE (kH/kD > 1) might be observed. msudenver.edu These effects, although small, can be used to probe the steric environment of the transition state.

Deuterium Tracing in Reaction Pathway Elucidation

Tracking Atom Movement and Intermediate Formation

Deuterium labeling is instrumental in tracking the movement of atoms throughout a reaction sequence. In reactions involving this compound, the position of the deuterium atom can be monitored in the products and any isolated intermediates using techniques like NMR spectroscopy or mass spectrometry. This allows for the unambiguous determination of whether the C-D bond is cleaved or remains intact, providing direct evidence for proposed mechanistic steps.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a key question is the nature of the intermediate Meisenheimer complex. The presence of the deuterium label at a position adjacent to the leaving group helps to stabilize or destabilize potential intermediates, influencing the reaction pathway. vaia.com The analysis of the product distribution and the location of the deuterium atom can confirm or rule out mechanisms involving rearrangements or unexpected atom transfers.

Table 1: Application of Isotopic Labeling in Mechanistic Studies

| Mechanistic Question | Role of this compound | Analytical Technique |

|---|---|---|

| Site of nucleophilic attack | The label helps differentiate between attack at C-2 versus other positions by analyzing the final position of deuterium. | 1H NMR, 2H NMR, Mass Spectrometry |

| Formation of intermediates | The isotopic signature can be used to detect and characterize transient species, such as Meisenheimer complexes. | Cryogenic NMR, Trapping Experiments |

Insights into Pyridine Ring Reactivity and Electrophilic Attack

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comuoanbar.edu.iq Electrophilic attack is further disfavored because the nitrogen atom itself is basic and can be protonated or complexed by the electrophilic reagent, leading to the formation of a highly deactivated pyridinium (B92312) ion. gcwgandhinagar.comuoanbar.edu.iq When substitution does occur, it is typically directed to the 3-position. slideshare.net

The substitution of hydrogen with deuterium in this compound can subtly alter the reactivity of the pyridine ring. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a secondary kinetic isotope effect (KIE). While the primary KIE is observed when the bond to the isotope is broken in the rate-determining step, a secondary KIE arises from changes in the vibrational frequencies of the C-D bond at the transition state compared to the reactant. wikipedia.org

In the context of electrophilic attack, if the approach of the electrophile to the ring is sterically hindered, the smaller vibrational amplitude of the C-D bond compared to the C-H bond might lead to a small change in the reaction rate. More significantly, the electronic effect of the deuterium atom, though small, can influence the electron density distribution in the pyridine ring, thereby affecting the regioselectivity and rate of electrophilic attack. vaia.com

Computational and Theoretical Modeling of Isotope Effects

Computational chemistry provides a powerful lens through which to understand and predict the behavior of isotopically labeled molecules like this compound. Quantum mechanical calculations can model reaction pathways, characterize transition states, and predict kinetic isotope effects, offering a detailed picture that complements experimental findings.

Quantum Mechanical Calculations for Transition State Analysis

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms. tandfonline.comsci-hub.se For reactions involving this compound, DFT calculations can be employed to locate the transition state structures for various proposed pathways. By comparing the energies of these transition states, the most likely reaction mechanism can be identified.

The B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide a good balance of accuracy and computational cost for studying molecular properties of pyridine derivatives. tandfonline.com These calculations can determine the geometry, vibrational frequencies, and electronic structure of the reactants, intermediates, products, and, crucially, the transition states. diva-portal.orgnih.gov The analysis of the vibrational modes of a calculated transition state can confirm that it is a true first-order saddle point on the potential energy surface and can reveal the nature of the bond-breaking and bond-forming processes occurring during this critical phase of the reaction.

Table 2: Representative DFT Functionals and Basis Sets for Pyridine Systems

| Method | Basis Set | Typical Application |

|---|---|---|

| DFT/B3LYP | 6-31G(d) / 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, electronic properties. tandfonline.comdiva-portal.org |

| DFT/M06-2X | aug-cc-pVDZ | Higher accuracy energy calculations, transition state analysis. diva-portal.org |

Prediction and Validation of Kinetic Isotope Effects

One of the most significant applications of computational modeling in this area is the prediction of kinetic isotope effects (KIEs). osti.gov The KIE is the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). wikipedia.org Theoretical KIEs can be calculated from the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, obtained from quantum mechanical calculations.

The primary KIE (kH/kD) is largely determined by the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. wikipedia.org Since the C-H bond has a higher vibrational frequency and thus a higher ZPVE, breaking this bond requires less energy than breaking the stronger C-D bond, typically resulting in a kH/kD > 1. The magnitude of the predicted KIE can provide strong evidence for the structure of the transition state. A large primary KIE suggests that the C-H/C-D bond is being significantly broken in the rate-determining step.

Spectroscopic Applications of 2 Chloropyridine 6 D in Advanced Chemical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the local magnetic environment of atomic nuclei. The substitution of a proton with a deuteron (B1233211) at the 6-position of 2-chloropyridine (B119429) introduces significant changes that are harnessed in advanced chemical studies.

The presence of deuterium (B1214612) in place of protium (B1232500) simplifies ¹H NMR spectra by removing the corresponding signal and its associated couplings. More importantly, deuterium substitution can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope effect. These effects can provide insights into molecular structure and electronic distribution.

Research on deuterated pyridine (B92270) isotopologues has demonstrated that deuterium substitution at any position increases the basicity of the pyridine nitrogen. nih.govacs.org This increase is attributed to changes in zero-point energies associated with vibrational frequencies upon N-protonation. nih.gov An NMR titration method can be used to accurately measure these secondary isotope effects on basicity. nih.govacs.org For 2-Chloropyridine-6-d, the deuterium at the 6-position, adjacent to the nitrogen, would have a distinct influence on the nitrogen's basicity. By precisely measuring the ¹³C chemical shifts at the beginning and end of a titration, researchers can quantify this effect. acs.org Such studies help in understanding the subtle electronic effects that govern molecular interactions and reactivity. The deuterium acts as a non-invasive probe, revealing details about the molecule's electronic structure without significantly altering it.

Characterizing deuterated analogues like this compound often involves specialized NMR techniques. Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterated position. The ²H nucleus has a nuclear spin of I=1 and a quadrupole moment, which results in broader resonance lines compared to protons. However, the chemical shift range is similar to that of ¹H NMR, allowing for the confirmation of the deuterium's position.

In addition to direct ²H observation, advanced techniques are employed to measure isotope effects with high precision. An NMR titration method applicable to a mixture of isotopologues allows for the accurate determination of secondary isotope effects on basicity. nih.govacs.org This method relies on monitoring the chemical shift changes of specific nuclei (e.g., ¹³C) in a sample containing both the deuterated and non-deuterated compounds as a function of pH. This approach minimizes systematic errors and provides reliable data on the subtle electronic consequences of isotopic substitution. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for 2-Chloropyridine

| Proton Position | Chemical Shift (ppm) in CDCl₃ |

| H-3 | 7.32 |

| H-4 | 7.64 |

| H-5 | 7.23 |

| H-6 | 8.39 |

Note: In this compound, the signal at 8.39 ppm would be absent, and minor shifts would be observed for the remaining protons. Data sourced from spectral databases. chemicalbook.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The substitution of a hydrogen atom with the heavier deuterium isotope significantly alters these vibrational frequencies.

The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing a hydrogen with a deuterium atom approximately doubles the reduced mass associated with C-H bond vibrations. libretexts.org This mass increase leads to a predictable decrease in the frequency of the C-D stretching and bending modes compared to the corresponding C-H modes. libretexts.org

For aromatic systems like pyridine, the vibrational modes are often complex and involve the entire ring. The infrared and Raman spectra of various deuterated pyridines have been extensively studied. cdnsciencepub.comcdnsciencepub.com A complete vibrational assignment has been made for pyridine-2,6-d₂, which provides a strong basis for predicting the spectrum of this compound. cdnsciencepub.comcdnsciencepub.com The C-D stretching vibration is expected to appear in the range of 2200-2300 cm⁻¹, significantly lower than the typical C-H stretching region of ~3000 cm⁻¹. Other modes involving the motion of the deuterium atom, such as in-plane and out-of-plane bending, will also shift to lower frequencies. These predictable shifts allow for the unambiguous assignment of vibrational modes involving the substituted position.

Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹) for Pyridine and Deuterated Analogues

| Vibrational Mode Assignment | Pyridine | Pyridine-2,6-d₂ | Expected Shift Principle |

| C-H/C-D Stretch | ~3050 | ~2280 | Dependent on reduced mass (ν ∝ 1/√μ) |

| Ring Breathing | 992 | 970 | Involves motion of all atoms, smaller shift |

| C-H/C-D Out-of-Plane Bend | ~700 | ~580 | Dependent on reduced mass of substituent |

Note: Frequencies are approximate and serve to illustrate the magnitude of isotopic shifts. Data is based on studies of pyridine and its deuterated forms. cdnsciencepub.comcdnsciencepub.com

The well-defined frequency of the C-D bond vibrations in this compound makes it an excellent probe for studying the molecule's local environment. Changes in the position and shape of the C-D vibrational bands can indicate the presence of intermolecular interactions, such as hydrogen bonding or adsorption onto a surface.

For instance, studies of 2-chloropyridine adsorbed on silica (B1680970) gel using Raman spectroscopy have shown shifts in the vibrational frequencies of the ring modes upon interaction with the surface. acs.org By using this compound, researchers could specifically monitor the C-D bond's interaction with the silica surface. A shift in the C-D stretching or bending frequencies would provide direct evidence of the orientation of the molecule on the surface and the nature of the intermolecular forces at that specific position. This isotopic labeling strategy allows for the isolation and study of interactions at a particular site within the molecule, providing a level of detail that is difficult to achieve with the non-deuterated compound alone.

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When analyzing isotopically labeled compounds, MS is indispensable for confirming the incorporation of the label and quantifying its abundance.

For 2-Chloropyridine, the molecular ion (M⁺) peak would appear at m/z 113 for the ³⁵Cl isotope and m/z 115 for the ³⁷Cl isotope, with a characteristic ~3:1 intensity ratio. In this compound, the molecular weight increases by one mass unit due to the replacement of ¹H with ²H. Therefore, the molecular ion peaks will shift to m/z 114 (for ³⁵Cl) and m/z 116 (for ³⁷Cl).

High-resolution mass spectrometry can precisely measure these masses, confirming the presence of the deuterium atom. acs.org Furthermore, by carefully analyzing the relative intensities of the ion peaks at m/z 113/114/115/116, the isotopic purity of the this compound sample can be accurately determined. This is crucial for ensuring the reliability of quantitative studies that rely on the deuterated standard. The fragmentation pattern in the mass spectrum can also provide structural information, and comparing the fragmentation of the deuterated and non-deuterated compounds can help elucidate the mechanisms of ion fragmentation. cdnsciencepub.comcdnsciencepub.com

Precise Quantification of Deuterium Incorporation

The accurate determination of deuterium incorporation is crucial for understanding reaction mechanisms, metabolic pathways, and for the development of isotopically labeled internal standards for quantitative analysis. Spectroscopic methods offer high precision for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a direct and powerful technique for quantifying the level of deuterium enrichment in a molecule. sigmaaldrich.com Unlike proton NMR (¹H NMR), where high deuteration levels lead to weak signals, ²H NMR provides signals directly proportional to the concentration of deuterium at specific molecular positions. sigmaaldrich.com For this compound, the ²H NMR spectrum would exhibit a distinct signal corresponding to the deuterium atom at the 6-position of the pyridine ring. The integration of this signal, when compared to an internal standard of known concentration, allows for the precise calculation of deuterium incorporation.

Furthermore, ¹H NMR can be used to determine the absence of a proton at a specific site, thereby inferring the presence of deuterium. In a sample of this compound, the disappearance or significant reduction of the signal corresponding to the proton at the 6-position in the ¹H NMR spectrum, relative to the signals of the other protons on the pyridine ring, provides a quantitative measure of deuteration. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is another essential tool for determining the extent of deuterium labeling. By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the degree of deuterium incorporation can be accurately assessed. The molecular ion peak (M+) of this compound will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled 2-chloropyridine. The relative intensities of the molecular ion peaks of the labeled and unlabeled species in a sample can be used to calculate the percentage of deuterium incorporation.

| Spectroscopic Technique | Principle of Quantification | Key Advantages |

| ²H NMR Spectroscopy | Direct detection and integration of the deuterium signal. | Provides site-specific information; less susceptible to interference from residual protons. |

| ¹H NMR Spectroscopy | Disappearance or attenuation of the proton signal at the labeled position. | Widely accessible; can be used in conjunction with ²H NMR for comprehensive analysis. |

| Mass Spectrometry | Shift in the mass-to-charge ratio of the molecular ion peak. | High sensitivity; provides information on the overall isotopic enrichment of the molecule. |

Fragmentation Patterns and Isotopic Tracing

Isotopic tracing is a powerful methodology used to follow the journey of a molecule or its constituent atoms through a chemical reaction or a biological pathway. nih.gov this compound, with its stable isotopic label, is an ideal tracer for such studies. Mass spectrometry is the primary technique used to analyze the outcomes of isotopic tracing experiments by examining the fragmentation patterns of the labeled molecules. libretexts.orglibretexts.org

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. In the case of this compound, the presence of the deuterium atom at the 6-position influences the mass of the fragments that retain this position.

For instance, a common fragmentation pathway for pyridine derivatives involves the loss of the substituent on the ring. In the mass spectrum of unlabeled 2-chloropyridine, one would observe fragment ions corresponding to the pyridine ring. For this compound, any fragment that retains the C-6 position will have a mass that is one unit higher than the corresponding fragment from the unlabeled compound. By meticulously analyzing the mass shifts in the fragmentation pattern, researchers can deduce which parts of the molecule were involved in specific chemical transformations.

Illustrative Fragmentation Analysis:

Consider a hypothetical reaction where 2-chloropyridine is a reactant. By using this compound as a tracer and analyzing the products by mass spectrometry, one can determine the fate of the C-6 position of the pyridine ring.

| Fragment from 2-chloropyridine | m/z | Corresponding Fragment from this compound | Expected m/z | Implication |

| [C₅H₄ClN]⁺ (Molecular Ion) | 113/115 | [C₅H₃DN]⁺ | 114/116 | The entire molecule has been traced. |

| [C₅H₄N]⁺ (Loss of Cl) | 78 | [C₅H₃DN]⁺ | 79 | The pyridine ring, including the C-6 position, remains intact. |

| Fragment not containing C-6 | x | Fragment not containing C-6 | x | The C-6 position was lost during the reaction or fragmentation. |

This ability to pinpoint the location of the deuterium label within the fragment ions provides invaluable insights into reaction mechanisms, rearrangement processes, and the metabolic fate of pyridine-containing compounds. nih.gov

Role of 2 Chloropyridine 6 D in Advanced Organic Synthesis and Material Science

Building Block for Deuterated Complex Heterocycles

The presence of both a chloro-substituent and a deuterium (B1214612) label makes 2-Chloropyridine-6-d a versatile precursor for creating more complex deuterated molecules, particularly those containing the pyridine (B92270) scaffold, which is common in pharmaceuticals and functional materials.

Synthesis of Deuterated Pyridine-Containing Ligands

This compound is a valuable starting material for synthesizing deuterated pyridine-based ligands, which are essential in coordination chemistry and catalysis. The chlorine atom at the 2-position can be readily displaced or used as a handle in cross-coupling reactions, while the deuterium at the 6-position remains as a stable isotopic label. researchgate.net

For instance, regioselective lithiation at the C-6 position, facilitated by reagents like BuLi-LiDMAE, allows for the introduction of various functional groups opposite the chlorine atom. researchgate.net This process, when applied to 2-chloropyridine (B119429), can be used to generate 6-functionalized-2-chloropyridines. researchgate.net If this compound were used as the substrate, this would yield a deuterated ligand precursor. Such strategies are instrumental in creating ligands for transition metal complexes used in catalysis and materials science. whiterose.ac.ukresearchgate.net The synthesis of complex ligands, such as those based on 2,6-di(1H-pyrazol-1-yl)pyridine, often starts from substituted 2,6-dihalopyridines, highlighting the utility of precursors like this compound for creating specifically deuterated versions. whiterose.ac.ukresearchgate.net

The ability to selectively introduce deuterium into ligand structures is critical for mechanistic studies of the catalysts in which they are incorporated.

Incorporation into Biologically Relevant Deuterated Molecules

The pyridine ring is a common structural motif in pharmaceuticals. The targeted replacement of hydrogen with deuterium in drug molecules can alter their metabolic fate, often leading to improved pharmacokinetic profiles. acs.org This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes. acs.org

This compound can serve as a key intermediate in the synthesis of these "heavy drugs". acs.orgnih.gov For example, it can be incorporated into larger molecular frameworks through reactions like the Suzuki-Miyaura or Stille cross-coupling, where the chloro group provides a reactive site. rsc.orgrsc.org The resulting deuterated molecules can then be evaluated for their biological activity and metabolic stability. The synthesis of deuterated nitrogen heterocycles is an area of growing interest for precisely this reason, with enaminones being versatile deuterated intermediates. nih.gov While direct examples are specific to proprietary drug development, the principle is widely applied, and the demand for selectively deuterated building blocks like this compound is high. nih.gov

Probing Organometallic Reaction Mechanisms

The deuterium label in this compound acts as a silent, non-invasive probe that allows researchers to gain deep insights into complex organometallic reaction mechanisms.

Deuterium in Catalyst Development and Optimization

Understanding the precise mechanism of a catalytic cycle is paramount for its improvement. The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction. wikipedia.org By comparing the reaction rate of a substrate containing a C-H bond with its deuterated counterpart (C-D bond), chemists can identify if C-H bond cleavage is involved in the slowest step of the reaction. wikipedia.orgunam.mx

In a hypothetical scenario using this compound in a reaction involving C-H (or C-D) activation at the 6-position, a kH/kD value significantly greater than 1 would provide strong evidence that this bond-breaking event is turnover-limiting. nih.gov This information is invaluable for catalyst development, guiding chemists to modify the catalyst structure to lower the energy barrier of this specific step. Such studies are common in the development of palladium-catalyzed reactions, where understanding steps like oxidative addition and reductive elimination is key. nih.govacs.org

Table 1: Representative Kinetic Isotope Effect (KIE) Values and Mechanistic Implications

| Observed kH/kD Value | General Interpretation | Implication for Catalyst Design |

|---|---|---|

| ~ 1 | C-H bond cleavage is not rate-determining. | Focus on optimizing other steps (e.g., substrate binding, reductive elimination). |

| 2 - 10 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. wikipedia.org | Modify ligand electronics or sterics to facilitate C-H activation. |

| > 10 | Significant quantum tunneling is occurring in the C-H cleavage step. osti.gov | The reaction is highly sensitive to the energy barrier of C-H activation. |

Understanding Ligand-Accelerated Hydrogen Isotope Exchange

Hydrogen Isotope Exchange (HIE) reactions are a fundamental method for introducing deuterium into molecules. chemrxiv.orgchemrxiv.org These reactions are often catalyzed by transition metals, and their efficiency can be dramatically influenced by the ligands coordinated to the metal center. chemrxiv.orgrsc.orgnih.gov

Studies on dual-ligand palladium-catalyzed systems have shown that the choice of ligands, such as a pyridine derivative and a mono-protected amino acid (MPAA), can switch the reaction's preference between C-H functionalization and HIE. chemrxiv.orgchemrxiv.org In these systems, using a substrate like 2-chloropyridine allows researchers to probe how electronic and steric factors influence the rate of deuterium incorporation. chemrxiv.orgchemrxiv.org For example, increasing the steric bulk of the MPAA ligand was found to suppress functionalization and accelerate the rate of deuteration. chemrxiv.org Using this compound in such a system would allow for precise tracking of isotope scrambling and exchange pathways, helping to refine models of ligand-acceleration and the stability of key reaction intermediates.

Fundamental Studies in Aromatic Reactivity and Deuteration

This compound is an ideal model substrate for fundamental studies into the nature of aromatic C-H bonds and the mechanisms of their functionalization. The compound's defined structure allows for unambiguous analysis of reactivity at different positions on the pyridine ring.

Research into the lithiation of 2-chloropyridine has revealed complex reactivity patterns. researchgate.net The use of deuterated probes in these studies was critical to unraveling the mechanism. researchgate.net It was found that lithiation with certain bases is not a simple deprotonation but may involve pre-complexation and the formation of dilithio intermediates. researchgate.net Using this compound as the starting material in such experiments would enable researchers to directly observe the fate of the C-6 position, distinguishing between direct deprotonation and other, more complex pathways. This helps build a more accurate picture of how directing groups, such as the chloro- and the pyridine nitrogen, influence the regioselectivity of aromatic metalation reactions. researchgate.netresearchgate.net These fundamental insights are crucial for developing new, highly selective synthetic methods. osti.gov

Regioselective Functionalization and Its Implications

Regioselective functionalization refers to the ability to control where a chemical reaction occurs on a molecule that has multiple potential reaction sites. In the context of this compound, the presence of the deuterium atom at the 6-position, alongside the chloro group at the 2-position, significantly influences the outcome of various chemical transformations.

The lithiation of pyridine derivatives is a common strategy for introducing new functional groups. However, the direct lithiation of pyridine itself can lead to a mixture of products. znaturforsch.com The use of specific reagents and the presence of directing groups on the pyridine ring are crucial for achieving regioselectivity. For instance, the reaction of 2-chloropyridine with alkyllithium reagents typically results in a nucleophilic addition, leading to the loss of the chlorine atom. researchgate.net In contrast, using a "superbase" like BuLi-LiDMAE (a mixture of n-butyllithium and the lithium salt of N,N-dimethylethanolamine) can promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine. researchgate.net This method has been successfully applied to prepare valuable chlorinated pyridinic and bis-heterocyclic synthons. researchgate.net

The presence of the deuterium at the 6-position in this compound can be exploited to direct functionalization to other positions on the pyridine ring. For example, if a reaction can proceed at either the C-6 or another position, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can disfavor reaction at the deuterated site, thereby directing the incoming group to an alternative position. This is a manifestation of the kinetic isotope effect.

Furthermore, the 2-chloro substituent itself has a profound effect on the regioselectivity of reactions. researchgate.net In the synthesis of complex natural products, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy. researchgate.net This highlights the intricate interplay between substituents and their positions on the pyridine ring in dictating the course of a reaction.

Table 1: Examples of Regioselective Reactions of Pyridine Derivatives

| Starting Material | Reagent(s) | Major Product Position of Functionalization | Reference |

| 2-Chloropyridine | BuLi-LiDMAE | C-6 | researchgate.net |

| 2,6-Dichloropyridine (B45657) | LDA | C-3 or C-4 (depending on conditions) | znaturforsch.com |

| 3-Bromopyridine | LDA, then ZnCl2 | C-4 | znaturforsch.com |

| 2-Chloropyridines | Various | C-4 and C-5 | researchgate.net |

Future Research Directions and Unexplored Avenues for 2 Chloropyridine 6 D

Development of Novel and Sustainable Deuteration Methodologies

The synthesis of 2-Chloropyridine-6-d and other deuterated heterocycles often relies on methods that can be expensive or generate significant waste. Future research should prioritize the development of more sustainable and efficient deuteration techniques.

Recent advancements in catalysis offer promising avenues. For instance, methods using D₂O as the deuterium (B1214612) source are highly desirable due to its low cost and environmental friendliness. rsc.org Electrophotocatalysis represents a frontier in green chemistry, potentially enabling the dearomative deuteration of heterocycles like pyridine (B92270) under mild, metal-free conditions. rsc.org Another sustainable approach involves visible-light-induced, metal-free, site-specific deuteration, which has been demonstrated for various organic molecules. rsc.org

Furthermore, base-mediated deuteration presents a metal-free alternative. The use of KOtBu in DMSO-d6 has been shown to selectively deuterate N-heterocyclic oxides at the ortho-position under mild conditions. chemrxiv.org This could be adapted for 2-chloropyridine (B119429) by first converting it to its N-oxide, performing the deuteration, and then deoxygenating it to yield the desired product. chemrxiv.org Additionally, weak base-catalyzed H/D exchange, using systems like K₂CO₃/18-crown-6, has shown excellent site-selectivity and functional group tolerance in the deuteration of heteroarenes, which could be explored for 2-chloropyridine. osti.gov

Table 1: Proposed Sustainable Deuteration Methodologies for this compound

| Methodology | Proposed Catalyst/Reagent | Deuterium Source | Potential Advantages |

| Electrophotocatalysis | Organic Dye (e.g., Perylene bisimide) | D₂O | Metal-free, uses renewable energy, high chemo- and regioselectivity. rsc.orgnih.govnih.gov |

| Visible-Light-Induced Radical Deuteration | Photoredox Catalyst | D₂O | Metal-free, mild conditions, broad substrate scope. rsc.org |

| Base-Mediated H/D Exchange | KOtBu/DMSO-d6 | DMSO-d6 | Metal-free, high ortho-selectivity on N-oxides, mild conditions. chemrxiv.org |

| Weak Base-Catalyzed H/D Exchange | K₂CO₃/18-crown-6 | D₂O | Excellent site-selectivity, broad functional group tolerance. osti.gov |

| Iridium-Catalyzed H/D Exchange | Iridium PCP Pincer Complexes | C₆D₆ or D₂O | High activity, potential for near-exhaustive or selective deuteration. chemrxiv.org |

Advanced Spectroscopic Probes Using Deuterium Labeling

The presence of deuterium in this compound makes it a valuable tool for advanced spectroscopic studies, offering insights into molecular structure, dynamics, and interactions.

In Nuclear Magnetic Resonance (NMR) spectroscopy , the deuterium atom can serve as a quiet handle in ¹H NMR, simplifying complex spectra and aiding in the assignment of signals. utoronto.ca Conversely, ²H NMR can be employed to directly probe the local environment and dynamics at the labeled site. numberanalytics.com For example, in studies of protein-ligand interactions, site-specific deuteration of a ligand like a 2-chloropyridine derivative can help in identifying binding modes and characterizing the dynamics of the bound ligand without the need for full deuteration of the protein. mdpi.com

Vibrational spectroscopy , including Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. acs.org The C-D vibrational modes of this compound will have distinct frequencies compared to the C-H modes of its non-deuterated counterpart. researchgate.net This "isotopic shift" can be exploited to:

Trace the fate of the C-D bond during a chemical reaction, providing direct evidence for bond breaking or formation. mdpi.com

Serve as a vibrational reporter in complex systems, allowing for the study of intermolecular interactions, such as hydrogen bonding or halogen bonding, at a specific position without interference from other C-H vibrations. acs.org

Investigate energy transfer dynamics within the molecule and to its surroundings. acs.org

Expansion into Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of halogenated pyridines make them attractive building blocks for functional materials and supramolecular assemblies. The introduction of a deuterium label in this compound opens up new possibilities in these fields.

In materials science , functionalized 2-phenylpyridine (B120327) derivatives are key components in organic light-emitting diodes (OLEDs). nih.govrsc.orgsigmaaldrich.comwikipedia.org The substitution of hydrogen with deuterium can influence the vibrational properties of the material, which in turn can affect non-radiative decay pathways of excited states. Future research could explore the synthesis of OLED emitters incorporating this compound to investigate if the C-D bond can enhance device efficiency and stability by reducing vibrational quenching. Pyridine-functionalized organic porous polymers also show promise for applications like CO₂ capture and catalysis. rsc.org

In supramolecular chemistry , halogen bonding is a powerful tool for crystal engineering and the self-assembly of complex architectures. analis.com.mynsf.govmdpi.com The chlorine atom in this compound can act as a halogen bond acceptor. The deuterium label could be used to subtly modify crystal packing and study the influence of weak interactions on the resulting supramolecular structure. nih.gov For instance, deuteration could influence the strength and geometry of C-H···π or C-D···π interactions, providing a means to fine-tune the properties of the resulting crystals or coordination polymers. analis.com.my

Application in High-Resolution Mechanistic Studies

The most immediate and powerful application of this compound lies in the elucidation of reaction mechanisms through the kinetic isotope effect (KIE). The difference in zero-point energy between a C-H and a C-D bond means that breaking a C-D bond is typically slower than breaking a C-H bond. pkusz.edu.cnepfl.ch Measuring the KIE by comparing the reaction rates of 2-chloropyridine and this compound can provide definitive evidence for C-H bond cleavage in the rate-determining step of a reaction. nih.govnih.gov

Future research could leverage this compound to investigate a range of important chemical transformations:

C-H Activation/Functionalization: Direct C-H functionalization is a major goal in modern organic synthesis. Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives is a promising reaction. researchgate.net Using this compound as a substrate would unambiguously determine if the C-H bond at the 6-position is cleaved in the rate-limiting step. researchgate.netuni-rostock.de

Cross-Coupling Reactions: The mechanism of cross-coupling reactions, such as Suzuki-Miyaura and Kumada-Tamao-Corriu reactions, involving 2-chloropyridine can be complex. chemrxiv.orgnih.gov In some cases, unexpected reactivity or catalyst inhibition is observed. chemrxiv.org A KIE study with this compound could help to understand the elementary steps of oxidative addition and other processes involving the C-H bonds of the pyridine ring.

Reactions with Organometallic Reagents: The reactions of Grignard reagents with 2-chloropyridine are synthetically important. acs.orgchemrxiv.orgmasterorganicchemistry.comresearchgate.net Mechanistic studies using this compound could shed light on the role of ate-complexes and potential side reactions involving proton (or deuteron) abstraction from the pyridine ring. acs.org

Table 2: Potential Mechanistic Studies Employing this compound

| Reaction Type | Mechanistic Question | Expected Outcome of KIE Study |

| Pd-catalyzed C-H Arylation | Is C-H bond cleavage at the 6-position rate-determining? researchgate.net | A significant primary KIE (kH/kD > 1) would support C-H activation as the rate-limiting step. pkusz.edu.cn |

| Ni-catalyzed Suzuki-Miyaura Coupling | Does the C-H bond at the 6-position participate in catalyst deactivation pathways? chemrxiv.org | An inverse KIE (kH/kD < 1) or no KIE might suggest that C-H cleavage is not involved in the primary catalytic cycle or deactivation. |

| Iron-catalyzed Cross-Coupling | What is the mechanism of oxidative addition of 2-chloropyridine to the iron center? acs.org | A KIE study could help differentiate between different proposed mechanisms of oxidative addition. |

| Grignard Reagent Addition | Is there a competing reaction pathway involving deprotonation at the 6-position? acs.orgchemrxiv.org | Observation of deuterated byproducts or a KIE on the main reaction could indicate the involvement of the C-D bond. |

Q & A

Q. Methodological Answer :

- ¹H/²H NMR : Confirm deuterium incorporation (absence of C6-H signal) and assess regiochemical purity. Compare with non-deuterated analog for shifts (e.g., C2-Cl deshields adjacent protons) .

- IR Spectroscopy : Identify C-D stretching vibrations (~2100–2200 cm⁻¹) and differentiate from C-H stretches (~3000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with m/z matching (exact mass ~116.02) and isotopic distribution patterns .

Advanced: How can contradictions in spectral data for this compound be resolved?

Methodological Answer :

Discrepancies (e.g., unexpected proton signals in ¹H NMR) may arise from:

- Incomplete deuteration : Re-run synthesis with longer reaction times or higher catalyst loading .

- Solvent impurities : Use deuterated solvents (e.g., CDCl₃) and pre-dry with molecular sieves .

- Dynamic exchange processes : Perform variable-temperature NMR to detect equilibria (e.g., tautomerism) .

Documentation : Compare data with literature (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) and report deviations with error margins .

Basic: What are the stability considerations for this compound under storage?

Q. Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Confirm stability via periodic LC-MS analysis over 6 months .

- Moisture control : Use sealed containers with desiccants (silica gel) to avoid hydrolysis of the C-Cl bond .

- Deuterium loss : Monitor isotopic purity annually using isotopic ratio mass spectrometry (IRMS) .

Advanced: How does isotopic labeling at the 6-position affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

Deuterium at C6 can alter:

- Electronic effects : Use cyclic voltammetry to compare redox potentials with non-deuterated analogs. Reduced electron density at C6 may slow Suzuki-Miyaura coupling (e.g., with aryl boronic acids) .

- Steric effects : Analyze coupling yields (HPLC) under Pd(PPh₃)₄ catalysis. Deuteration may marginally increase steric hindrance, requiring higher catalyst loading (5–10 mol%) .

Experimental Design : Pair kinetic studies with isotopic tracing (e.g., deuterium scrambling assays) to decouple electronic and steric contributions .

Basic: What analytical protocols ensure purity of this compound in multi-step syntheses?

Q. Methodological Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >99% is indicated by a single peak .

- Elemental Analysis : Confirm %C, %H, %D, and %N within ±0.3% of theoretical values .

- Karl Fischer Titration : Ensure moisture content <0.1% to prevent decomposition .

Advanced: How can computational modeling predict the environmental behavior of this compound?

Q. Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Model biodegradation pathways using software like EPI Suite. Compare logP and half-life (t₁/₂) with non-deuterated analogs to assess persistence .

- Molecular Dynamics Simulations : Simulate interactions with soil enzymes (e.g., hydrolases) to predict degradation rates. Use GROMACS with CHARMM force fields .

Validation : Cross-reference predictions with microcosm studies (soil/water systems) under controlled lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.